Cas no 59376-83-9 (1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO-)
1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO- Chemical and Physical Properties
Names and Identifiers
-
- 1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO-
- 6,7-DICHLORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
- AB38518
- AB38517
- AB38519
- Y11835
- (S)-6,7-DICHLORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE
- SCHEMBL15109754
- 59376-83-9
- 6,7-DICHLORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE
- (R)-6,7-DICHLORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YLAMINE
-
- Inchi: 1S/C10H11Cl2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2
- InChI Key: MWHCNDHYTRDREW-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)C(CCC2)N)Cl
Computed Properties
- Exact Mass: 215.0268547g/mol
- Monoisotopic Mass: 215.0268547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738835-1g |
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
59376-83-9 | 98% | 1g |
¥8963.00 | 2024-05-07 |
1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO- Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO-
Introduction to 1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO (CAS No. 59376-83-9)
1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO, identified by its Chemical Abstracts Service (CAS) number 59376-83-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This tetrahydronaphthalenamine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The presence of chlorine substituents at the 6 and 7 positions of the naphthalene ring introduces a high degree of reactivity, making it a valuable intermediate in synthesizing complex molecules.
The compound’s structure consists of a naphthalene core modified by tetrahydropyridine functionality, which is a common motif in bioactive molecules. This structural framework allows for diverse interactions with biological targets, including enzymes and receptors. The 6,7-dichloro substitution pattern enhances its electronic properties, enabling it to participate in various chemical reactions such as nucleophilic substitution and metal coordination. These characteristics make it a versatile building block for designing novel pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of tetrahydronaphthalenamine derivatives. These compounds have shown promise in several therapeutic areas, including oncology, inflammation, and central nervous system disorders. The dichloro-substituted derivative (1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO) is particularly noteworthy due to its ability to modulate key biological pathways. For instance, studies have indicated that such derivatives can inhibit the activity of specific enzymes involved in cancer cell proliferation and survival.
One of the most compelling aspects of this compound is its synthetic accessibility. The tetrahydro group provides a stable scaffold that can be easily modified through various chemical transformations. This flexibility allows researchers to tailor the molecule’s properties for targeted drug delivery and improved bioavailability. Additionally, the chlorine atoms serve as handles for further functionalization, enabling the creation of more complex derivatives with enhanced pharmacological activity.
Recent advancements in computational chemistry have further accelerated the discovery process for 1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO and its analogs. Molecular modeling studies have helped elucidate its binding interactions with biological targets at an atomic level. These insights have guided the optimization of lead compounds towards higher efficacy and lower toxicity profiles. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The compound’s potential extends beyond traditional small-molecule drug development. It has also been explored as a precursor for biodegradable polymers and materials with specialized functionalities. The dichloro-tetrahydronaphthalenamine core can be incorporated into polymers to create materials that exhibit controlled degradation rates or targeted drug release profiles. This application is particularly relevant in the field of tissue engineering and regenerative medicine.
From a regulatory perspective, 1-NAPHTHALENAMINE, 6,7-DICHLORO-1,2,3,4-TETRAHYDRO (CAS No. 59376-83-9) falls under standard chemical safety guidelines. While it is not classified as a hazardous or controlled substance under current regulations, proper handling procedures must be followed to ensure safe laboratory practices. Researchers working with this compound should adhere to good laboratory practices (GLP) and utilize appropriate personal protective equipment (PPE).
The future prospects for this compound are promising. Ongoing research aims to uncover new therapeutic applications and improve synthetic methodologies for its derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative solutions leveraging this versatile scaffold. As our understanding of biological systems continues to evolve,the role of tetrahydronaphthalenamine derivatives in medicine is likely to expand significantly.
In conclusion,1-NAPHTHALENAMINE, 6,7-DICHLORO-, 1,2,3,4-TETRAHYDRO (CAS No. 59376-83-9) represents a fascinating compound with broad applications in pharmaceutical chemistry and materials science。 Its unique structural features、reactivity、and synthetic flexibility make it an invaluable tool for researchers striving to develop novel therapeutics。 As scientific exploration progresses,this derivative will undoubtedly continue to play a pivotal role in advancing medical science.
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